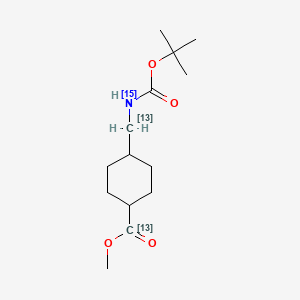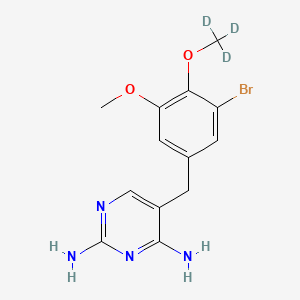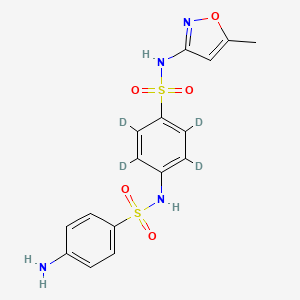
Diisocyanate de tolylène 2,4-15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tolylene 2,4-Diisocyanate-15N2 is a chemical compound used primarily in scientific research. It is a labeled analogue of Tolylene 2,4-Diisocyanate, which is a synthetic reagent utilized in various applications, including the production of polyurethane foams. The compound is characterized by the presence of two isocyanate groups attached to a toluene ring, with the nitrogen atoms labeled with the isotope 15N.
Applications De Recherche Scientifique
Tolylene 2,4-Diisocyanate-15N2 is used in various scientific research applications, including:
Fabrication of Gelatin Electrospun Membranes: It plays a critical role in the fabrication of gelatin electrospun membranes with enhanced antibacterial properties.
Development of Chemically Sensitive Potentiometric Sensors: It is employed in the development of chemically sensitive potentiometric sensors using lignin-based polyurethanes.
Polyurethane Foams: It is utilized in the production of polyurethane foams and tank trucks.
Mécanisme D'action
Target of Action
Tolylene 2,4-Diisocyanate-15N2, also known as TDI, primarily targets the respiratory system . It is a highly reactive compound that can interact with various biological molecules, particularly those containing amino or hydroxyl groups .
Mode of Action
The mode of action of TDI is largely attributed to its isocyanate groups . These groups are highly reactive and can readily bind to amino or hydroxyl groups, such as those found in proteins . This reactivity allows TDI to interfere with many different biological processes
Analyse Biochimique
Cellular Effects
Tolylene 2,4-Diisocyanate-15N2’s effects on various types of cells and cellular processes are not well-studied. Its parent compound, 2,4-Toluene diisocyanate, is known to cause severe irritation of the skin and eyes, and affects the respiratory, gastrointestinal, and central nervous systems in humans . It also causes significant decreases in lung function in workers, an asthma-like reaction characterized by wheezing, dyspnea, and bronchial constriction .
Molecular Mechanism
The molecular mechanism of action of Tolylene 2,4-Diisocyanate-15N2 is not well-understood. It is known that 2,4-Toluene diisocyanate, a related compound, is a cholinesterase or acetylcholinesterase (AChE) inhibitor
Temporal Effects in Laboratory Settings
The temporal effects of Tolylene 2,4-Diisocyanate-15N2 in laboratory settings are not well-documented. It is known that the compound may deposit some white solids during storage .
Dosage Effects in Animal Models
The effects of different dosages of Tolylene 2,4-Diisocyanate-15N2 in animal models are not well-studied. It is known that 2,4-Toluene diisocyanate, a related compound, has moderate to extreme acute toxicity from inhalation exposure and low acute toxicity from oral exposure in rats .
Méthodes De Préparation
Tolylene 2,4-Diisocyanate-15N2 is synthesized through the cyanation of toluene . The industrial production of Tolylene 2,4-Diisocyanate involves the distillation of a raw mixture to produce an 80:20 mixture of 2,4-Tolylene Diisocyanate and 2,6-Tolylene Diisocyanate . This mixture can be further separated to obtain pure 2,4-Tolylene Diisocyanate.
Analyse Des Réactions Chimiques
Tolylene 2,4-Diisocyanate-15N2 undergoes various chemical reactions, including:
Reaction with Hydroxyl Groups: The isocyanate groups react with hydroxyl groups to form carbamate (urethane) links.
Reaction with Methanol: It reacts with methanol to form tolylene-2,4-dicarbamate.
Reactivity of Isocyanate Groups: The two isocyanate groups in Tolylene 2,4-Diisocyanate react at different rates, with the 4-position being approximately four times more reactive than the 2-position.
Comparaison Avec Des Composés Similaires
Tolylene 2,4-Diisocyanate-15N2 can be compared with other similar compounds, such as:
These compounds share similar isocyanate functional groups but differ in their molecular structures and reactivity. Tolylene 2,4-Diisocyanate-15N2 is unique due to its specific isotopic labeling with 15N, which makes it particularly useful for certain types of scientific research.
Propriétés
Numéro CAS |
1346599-79-8 |
|---|---|
Formule moléculaire |
C9H6N2O2 |
Poids moléculaire |
176.145 |
Nom IUPAC |
1-methyl-2,4-bis(oxomethylideneamino)benzene |
InChI |
InChI=1S/C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3/i10+1,11+1 |
Clé InChI |
DVKJHBMWWAPEIU-LCTSPGJJSA-N |
SMILES |
CC1=C(C=C(C=C1)N=C=O)N=C=O |
Synonymes |
2,4-Diisocyanato-1-methylbenzene-15N2; Isocyanic Acid 4-Methyl-m-phenylene Ester-15N2; 1,3-Diisocyanato-4-methylbenzene-15N2; 2,4-Diisocyanato-1-methylbenzene-15N2; 2,4-Diisocyanatotoluene-15N2; 2,4-TDI-15N2; 2,4-Toluene Diisocyanate-15N2; 2,4-Toluyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


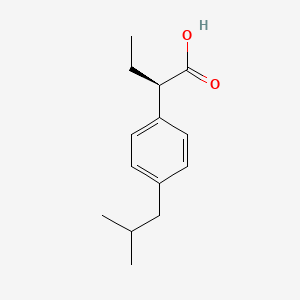
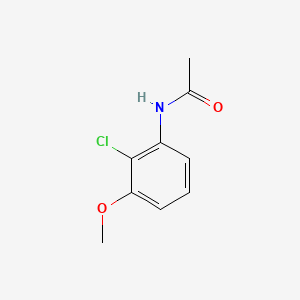

methyl]cyclohexane-1-carboxylic acid](/img/structure/B585521.png)
